4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline
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Overview
Description
(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine is an organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol This compound is characterized by the presence of a benzylidene group and a nitrophenyl group, both of which are substituted with methyl groups
Preparation Methods
The synthesis of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine typically involves the condensation reaction between 4-methylbenzaldehyde and 4-methyl-3-nitroaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and benzylidene derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzylidene group can interact with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine can be compared with similar compounds such as:
(4-methylbenzylidene)(4-nitrophenyl)amine: Lacks the additional methyl group on the nitrophenyl ring.
(4-methylbenzylidene)(3-nitrophenyl)amine: Has a different substitution pattern on the nitrophenyl ring.
(4-methylbenzylidene)(4-methylphenyl)amine: Lacks the nitro group, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-3-6-13(7-4-11)10-16-14-8-5-12(2)15(9-14)17(18)19/h3-10H,1-2H3 |
InChI Key |
WRSKGENFDRJWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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